Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate
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Overview
Description
Benzyl 4-amino-2-azaspiro[44]nonane-2-carboxylate is a spirocyclic compound that features a unique structural motif The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like trifluoroacetic acid or lithium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-benzyl-2,7-diazaspiro[4.4]nonane: Similar spirocyclic structure but with different substituents.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Another spirocyclic compound with a tert-butyl group instead of a benzyl group
Uniqueness
Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the benzyl group can enhance its lipophilicity and binding affinity compared to other similar compounds .
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c17-14-10-18(12-16(14)8-4-5-9-16)15(19)20-11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,17H2 |
InChI Key |
NVBGJIQFGHXIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CN(CC2N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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